molecular formula C11H15NO2S B13581259 Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate

Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate

Cat. No.: B13581259
M. Wt: 225.31 g/mol
InChI Key: UZLXOTIXUSYGJX-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate is an organic compound with a complex structure that includes an amino group, a methylthio group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate typically involves the reaction of 4-(methylthio)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including condensation, reduction, and esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and quality control are essential to ensure the consistency and reliability of the industrial process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

methyl 2-amino-3-(4-methylsulfanylphenyl)propanoate

InChI

InChI=1S/C11H15NO2S/c1-14-11(13)10(12)7-8-3-5-9(15-2)6-4-8/h3-6,10H,7,12H2,1-2H3

InChI Key

UZLXOTIXUSYGJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)SC)N

Origin of Product

United States

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